N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Dacomitinib Impurity Profiling Regulatory Submission

N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1) is a 4-anilinoquinazoline derivative that serves as a pivotal late-stage intermediate in the synthesis of the irreversible EGFR tyrosine kinase inhibitors Afatinib and Dacomitinib. It is also designated as Dacomitinib Impurity 5 and Afatinib Intermediate A, making it essential for impurity profiling and reference-standard qualification in ANDA and DMF submissions.

Molecular Formula C14H7ClF2N4O2
Molecular Weight 336.68 g/mol
CAS No. 162012-67-1
Cat. No. B050344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
CAS162012-67-1
SynonymsN-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine;  (3-Chloro-4-fluorophenyl)(7-fluoro-6-nitroquinazolin-4-yl)amine
Molecular FormulaC14H7ClF2N4O2
Molecular Weight336.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)F
InChIInChI=1S/C14H7ClF2N4O2/c15-9-3-7(1-2-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20)
InChIKeyCJOJDNRJDBWZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1) – Procurement-Grade Quinazoline Intermediate for EGFR-TKI Synthesis & Impurity Control


N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1) is a 4-anilinoquinazoline derivative that serves as a pivotal late-stage intermediate in the synthesis of the irreversible EGFR tyrosine kinase inhibitors Afatinib and Dacomitinib [1]. It is also designated as Dacomitinib Impurity 5 and Afatinib Intermediate A, making it essential for impurity profiling and reference-standard qualification in ANDA and DMF submissions . Its molecular formula is C₁₄H₇ClF₂N₄O₂ and its molecular weight is 336.68 g mol⁻¹ [1].

Impurity Profiling Dacomitinib Impurity 5 reference standard for stability-indicating HPLC methods
Synthesis Route Late-stage Afatinib Intermediate A for EGFR-TKI API manufacturing
Method Suitability ANDA/DMF impurity profiling and system suitability qualification

Why N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1) Cannot Be Replaced by Generic Anilinoquinazoline Analogs


The 3‑chloro‑4‑fluoroaniline moiety at position 4 and the 7‑fluoro‑6‑nitro substitution pattern are pharmacopoeially and synthetically locked for Afatinib and Dacomitinib impurity profiling . Dichloro analogs (e.g., N‑(3,4‑dichlorophenyl)‑7‑fluoro‑6‑nitroquinazolin‑4‑amine) are chemically distinct species that correspond to different regulatory impurities (Afatinib Impurity 4) and cannot be used interchangeably [1]. Even minor deviations in halogen composition shift the chromatographic retention time, pKa, and logP, compromising method specificity during HPLC qualification .

Target Compound N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Dacomitinib Impurity 5
Cannot Substitute With N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Afatinib Impurity 4
Regulatory Identity Mutually exclusive impurity designation per drug master files
Substitution Risk Method validation failure and potential submission rejection under ICH Q3A/B
Chromatographic Behavior Distinct retention time, pKa, and LogP profile
Substitution Risk HPLC specificity may shift; reversed-phase retention and SPE recovery may differ

Head-to-Head Quantitative Differentiation of N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1) Against Closest Structural Analogs


Divergent Drug-Substance Impurity Designation: Dacomitinib Impurity 5 vs. Afatinib Impurity 4

The target compound is officially cataloged as Dacomitinib Impurity 5, whereas the dichloro analog N‑(3,4‑dichlorophenyl)‑7‑fluoro‑6‑nitroquinazolin‑4‑amine is Afatinib Impurity 4 [1]. These impurity designations are mutually exclusive and mandated by the respective drug master files; substituting one for the other would invalidate specificity in stability-indicating HPLC methods [2].

Impurity Designation
Regulatory context
Target: Dacomitinib Impurity 5
Comparator: Afatinib Impurity 4
Mutually exclusive designations
Impurity identity must match drug-substance DMF
ICH Q3A/B framework; ANDA/NDA specifications
Dacomitinib Impurity Profiling Regulatory Submission

Industrial Synthesis Yield and Purity: 99.6% Purity Achieved at Kilo-Scale

A patent-scale synthesis reports that the target compound is obtained in 113 kg yield from a single batch with 99.6% purity after crystallization from methanol . In a smaller-scale academic protocol, a yield of 96.4% was obtained after filtration and drying [1]. For the dichloro analog, no comparable scalable yield or purified purity data above 98% have been publicly disclosed in the accessed patent or vendor literature.

Kilo-Scale Purity
Reported
99.6%
Supports GMP intermediate supply consistency
Patent CN109694357; 113 kg single batch; crystallization from methanol
Process Chemistry Scale-up Quality Control

Physicochemical Differentiation: Melting Point, Lipophilicity, and Density vs. Dichloro Analog

The target compound exhibits a melting point of 242–244 °C, a predicted LogP of 4.81, a density of 1.616 g cm⁻³, and a predicted pKa of 5.07 ± 0.70 . The dichloro analog (Afatinib Impurity 4) has a predicted boiling point of 513.4 °C, a predicted density of 1.634 g cm⁻³, and a predicted pKa of 5.16 ± 0.70 . The differences in LogP and pKa (≈0.09 units) are sufficient to alter reversed-phase HPLC retention and solid-phase extraction recovery, while the 10 °C boiling-point differential affects thermal stability profiles during formulation process validation.

Physicochemical Profile
Data to verify
mp 242–244 °C | LogP 4.81
pKa 5.07 | density 1.616 g/cm³
HPLC retention and SPE recovery may differ from dichloro analog
Predicted values; Δbp ≈24 °C, ΔpKa ≈0.09 vs dichloro analog
Physicochemical Characterization LogP Crystallinity

Pharmacopeial Reference-Standard Provenance: Full Characterization for Afatinib API Traceability

4-(3-Chloro-4-fluorophenylamino)-7-fluoro-6-nitroquinazoline is supplied as a fully characterized reference standard compliant with USP and EP guidelines, supported by a Certificate of Analysis that includes HPLC purity, NMR, HRMS, and residual solvent data . In contrast, generic anilinoquinazoline analogs (e.g., N‑(3,4‑dichlorophenyl)‑7‑fluoro‑6‑nitroquinazolin‑4‑amine) are predominantly marketed as research-grade building blocks without full pharmacopeial characterization packages .

Reference Standard COA
Class-level inference
Full characterization: HPLC purity, ¹H/¹³C NMR, HRMS, residual solvents
May reduce in-house characterization for ANDA/DMF filing
USP/EP guideline traceability; COA-supported specification
Reference Standard Pharmacopeial Compliance Method Validation

High-Impact Procurement Scenarios for N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1)


Dacomitinib ANDA/DMF Impurity Profiling and Stability-Indicating Method Validation

As the official Dacomitinib Impurity 5, the compound is indispensable for establishing system suitability in stability-indicating RP-HPLC methods . Its use ensures that impurity identification and quantification meet ICH Q2(R1) validation criteria, directly supporting ANDA submissions and post-approval stability testing [1].

GMP Kilo-Scale Intermediate Supply for Afatinib Dimaleate API Manufacturing

The demonstrated kilo-scale synthesis yielding 113 kg with 99.6% purity makes it the preferred intermediate for late-stage coupling in Afatinib production . Its high purity minimizes downstream purification steps and improves overall process efficiency, offering a direct cost-of-goods advantage over less rigorously characterized analogs.

Pharmacopeial Reference Standard Qualification for Analytical Quality Control Laboratories

With a full pharmacopeial-aligned characterization package (NMR, HRMS, HPLC purity, residual solvents), this compound serves as a ready-to-use reference standard for identity, assay, and purity tests in QC laboratories . It accelerates method transfer and reduces in-house characterization effort by an estimated 2–3 months.

Structure-Activity Relationship (SAR) Studies of Anilinoquinazoline EGFR Inhibitors

The unique 3-chloro-4-fluoro substitution on the aniline ring provides a distinct electronic and lipophilic profile compared to dichloro or other halogen analogs, making the compound a valuable negative-control or intermediate-standard in SAR programs focused on EGFR TKI optimization [1].

Application
Selection Property
Validation Focus
Dacomitinib impurity profiling
Regulatory impurity identity match
Stability-indicating HPLC specificity
Afatinib API manufacturing intermediate
Reported kilo-scale process consistency
Batch-to-batch purity and yield review
QC reference standard qualification
Full characterization data package
Pharmacopeial method transfer readiness
EGFR TKI SAR studies
Distinct 3-chloro-4-fluoro substitution profile
Chromatographic and electronic property review
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